4,4-Difluoropentan-1-amine hydrochloride
Overview
Description
4,4-Difluoropentan-1-amine hydrochloride is a chemical compound with the molecular formula C5H12ClF2N. It is a derivative of pentan-1-amine, where two hydrogen atoms on the fourth carbon are replaced by fluorine atoms. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoropentan-1-amine hydrochloride typically involves the fluorination of pentan-1-amine. One common method is the reaction of pentan-1-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The final product is often purified through crystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoropentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of difluoropentanone or difluoropentanoic acid.
Reduction: Formation of difluoropentylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Difluoropentan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Difluoropentan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. This property makes it useful in the design of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluorocyclohexanamine hydrochloride: Similar in structure but with a cyclohexane ring instead of a pentane chain.
4,4-Difluoropiperidine hydrochloride: Contains a piperidine ring, making it structurally different but functionally similar.
Uniqueness
4,4-Difluoropentan-1-amine hydrochloride is unique due to its linear structure and the presence of two fluorine atoms, which impart distinct chemical properties. Its ability to form strong hydrogen bonds and its reactivity make it a valuable compound in various research fields.
Properties
IUPAC Name |
4,4-difluoropentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F2N.ClH/c1-5(6,7)3-2-4-8;/h2-4,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUYYDQUTUUIOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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